molecular formula C17H13NO3 B13696633 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid

3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13696633
M. Wt: 279.29 g/mol
InChI Key: ZAXZVGBPDKLJOV-UHFFFAOYSA-N
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Description

3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a biphenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-biphenylyl nitrile with methyl isoxazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Biphenylyl isocyanate
  • 2-Biphenylyl propionic acid
  • Benzothiazoles
  • Benzothiophenes

Uniqueness

Compared to similar compounds, 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid stands out due to its unique combination of the biphenyl and isoxazole moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-methyl-3-(2-phenylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-11-15(17(19)20)16(18-21-11)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)

InChI Key

ZAXZVGBPDKLJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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